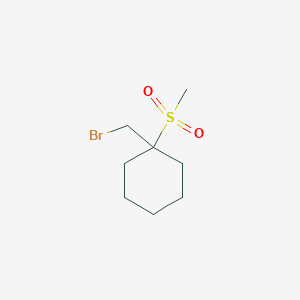

1-(Bromomethyl)-1-methanesulfonylcyclohexane

描述

1-(Bromomethyl)-1-methanesulfonylcyclohexane (CAS: 1909336-04-4) is a brominated cyclohexane derivative with dual functional groups: a bromomethyl (–CH₂Br) and a methanesulfonyl (–SO₂CH₃) substituent at the 1-position of the cyclohexane ring. This compound has a molecular weight of 255.17 g/mol and exists as a clear, pale-yellow liquid with a purity of ≥95% . Its unique structure confers high reactivity, making it a versatile intermediate in pharmaceutical synthesis and materials science. In drug development, it serves as a key building block for creating sulfonamide-based therapeutics, while in materials science, it contributes to polymers with enhanced mechanical and thermal properties .

属性

IUPAC Name |

1-(bromomethyl)-1-methylsulfonylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2S/c1-12(10,11)8(7-9)5-3-2-4-6-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBDIFVXFSLURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CCCCC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Bromomethyl)-1-methanesulfonylcyclohexane is an organic compound characterized by the presence of bromomethyl and methanesulfonyl functional groups attached to a cyclohexane ring. Its molecular formula is , with a molecular weight of approximately 239.16 g/mol. This compound has garnered attention due to its biological activity, particularly concerning its potential toxicity and reactivity in biological systems.

The compound's structure includes both a bromine atom and a methanesulfonyl group, contributing to its reactivity. The bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of various adducts with biological molecules. The methanesulfonyl group may enhance solubility and stability, influencing the compound's interactions within biological systems.

Toxicological Profile

This compound is classified as harmful if swallowed (H302) and causes skin irritation (H315). This classification underscores the need for caution in handling and exposure due to its potential toxic effects. Research indicates that the biological effects of this compound may depend significantly on its interactions with various biomolecules, necessitating further investigation into its pharmacological properties.

Potential Biological Activities

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound might exhibit similar effects.

- Anticancer Potential : Compounds with structural similarities have been investigated for their ability to inhibit cancer cell growth, indicating a possible avenue for future research.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Bromomethyl)-1-methylcyclohexane | C₈H₁₅Br | Methyl group instead of methanesulfonyl |

| 1-(Bromomethyl)cyclohexan-1-ol | C₇H₁₃BrO | Hydroxy group instead of sulfonyl |

| 1-(Bromomethyl)-3-methylcyclohexane | C₈H₁₅Br | Different methyl position |

The presence of both bromomethyl and methanesulfonyl groups in this compound enhances its versatility in synthetic applications compared to the similar compounds listed.

Case Studies and Research Findings

Despite the limited direct research specifically on this compound, case studies involving structurally related compounds provide insight into potential biological activities. For instance:

- Study on Antimicrobial Effects : Research on related sulfonamide derivatives has shown promising antimicrobial activity against various pathogens, suggesting that similar mechanisms may be explored for this compound.

- Investigations into Anticancer Properties : Studies on brominated compounds have indicated potential anticancer effects through apoptosis induction in cancer cells.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-(Bromomethyl)-1-methanesulfonylcyclohexane with structurally analogous brominated cyclohexane derivatives:

Structural and Functional Differences

- Substituent Effects :

- The methanesulfonyl group in this compound enhances its electrophilicity and stability compared to alkyl-substituted analogs like 1-(Bromomethyl)-1-ethylcyclohexane. This group also facilitates nucleophilic substitutions (e.g., with amines to form sulfonamides) .

- Positional Isomerism : 1-Bromo-3-methylcyclohexane (substituents at 1- and 3-positions) exhibits different steric and electronic effects compared to 1-Bromo-1-methylcyclohexane (both substituents at 1-position). This impacts reaction pathways, such as E2 elimination yielding distinct alkene products .

Research Findings and Trends

Recent studies highlight the following:

- Synthetic Utility : this compound’s dual functionality enables sequential reactions (e.g., bromine displacement followed by sulfonylation), streamlining multi-step syntheses .

- Regioselectivity : In 1-Bromo-1-methylcyclohexane, all β-hydrogens are equivalent, leading to a single alkene product upon dehydrohalogenation. This contrasts with analogs like 1-Bromo-3-methylcyclohexane, where β-hydrogen diversity yields multiple products .

- Drug Discovery : Bromomethylcyclohexane derivatives are key intermediates in synthesizing α4β2 nicotinic receptor agonists, demonstrating the pharmacochemical relevance of brominated cyclohexanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。